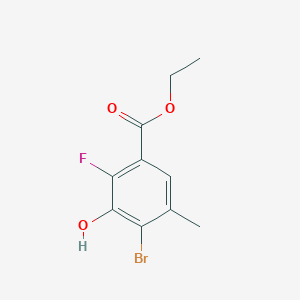
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring a bromine, fluorine, hydroxyl, and methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-hydroxy-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo- or chloro-derivatives.
Oxidation: The major product would be 4-bromo-2-fluoro-3-oxo-5-methylbenzoic acid.
Reduction: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Hydrolysis: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzoates on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
- Ethyl 4-bromo-5-fluoro-2-methylbenzoate
- Ethyl 3-bromo-5-fluoro-2-hydroxy-4-methoxybenzoate
Uniqueness
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups on the benzene ring provides distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10BrFO3 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(14)6-4-5(2)7(11)9(13)8(6)12/h4,13H,3H2,1-2H3 |
Clé InChI |
MMLBMOAZWQTSDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=C1)C)Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
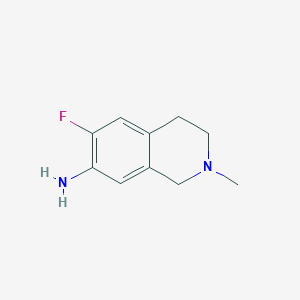
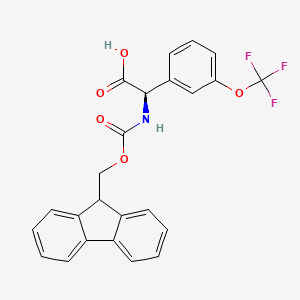

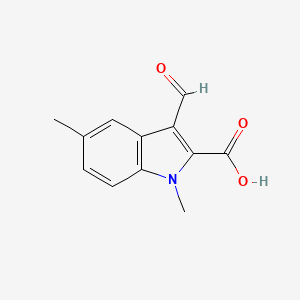
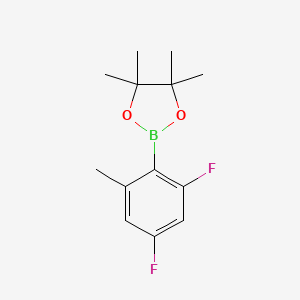

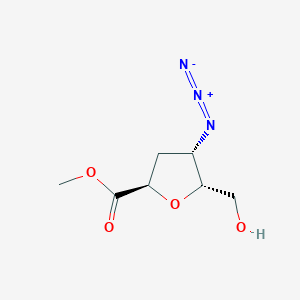
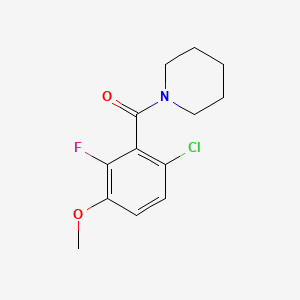
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
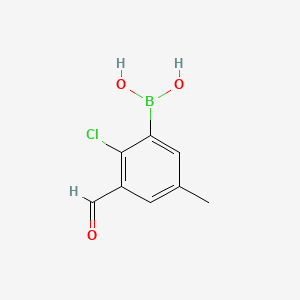
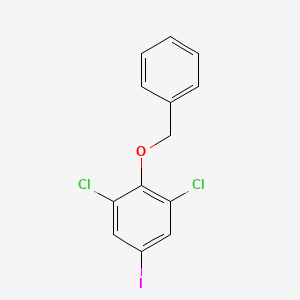
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

